7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that have been found in various plants and animals. They are known for their diverse pharmacological properties, including neuroprotective, cognitive-enhancing, and anti-cancer effects .
Preparation Methods
The synthesis of 7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions . The specific synthetic route and reaction conditions can vary, but common reagents include methoxy-substituted tryptamines and formaldehyde. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro-beta-carboline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. Additionally, it may interact with serotonin receptors and other signaling pathways involved in neuroprotection and cognitive enhancement .
Comparison with Similar Compounds
7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its MAO inhibitory activity and potential antidepressant effects.
Tetrahydroharman: Exhibits neuroprotective properties and has been studied for its potential in treating neurodegenerative diseases.
What sets 7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline apart is its specific methoxy substitution, which can influence its pharmacological profile and make it a unique candidate for further research and development .
Properties
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIRNASYBOGBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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